Benzenesulfinate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHKKBHWRAXMCH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O2S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862453 | |

| Record name | Benzenesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzenesulfinate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfinate, the conjugate base of benzenesulfinic acid, is an organosulfur anion with the chemical formula C₆H₅SO₂⁻.[1] It is a versatile intermediate and reagent in organic synthesis, primarily utilized in the formation of sulfones and other sulfur-containing compounds.[2][3][4] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and common experimental protocols.

Chemical and Physical Properties

This compound is most commonly handled as its sodium salt, sodium this compound (C₆H₅SO₂Na). It is a white to light yellow crystalline solid or powder that is stable under normal ambient temperature and pressure.[5][6][7] It is soluble in water.[6][8] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅O₂S⁻ | [1] |

| Molecular Weight (anion) | 141.17 g/mol | [1] |

| Molecular Formula (Sodium Salt) | C₆H₅NaO₂S | [6][9][10] |

| Molecular Weight (Sodium Salt) | 164.16 g/mol | [8][9] |

| Melting Point (Sodium Salt) | >300 °C | [3] |

| Appearance | White to light yellow crystalline solid/powder | [5][6] |

| Solubility | Soluble in water | [6][8] |

| Stability | Stable at room temperature and pressure; sensitive to light and oxidizing agents. | [5][6] |

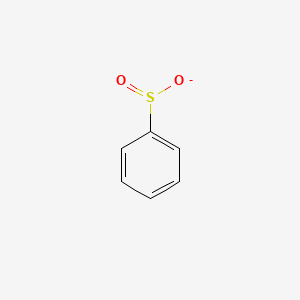

Molecular Structure

The this compound anion consists of a phenyl group (C₆H₅) attached to a sulfinate group (-SO₂⁻). The sulfinate group features a sulfur atom double-bonded to one oxygen atom and single-bonded to another oxygen atom which carries a negative charge. The sulfur atom also has a lone pair of electrons.

Structural Identifiers:

-

SMILES: C1=CC=C(C=C1)S(=O)[O-][1]

-

InChI: InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)/p-1[1]

-

InChIKey: JEHKKBHWRAXMCH-UHFFFAOYSA-M[1]

Reactivity and Chemical Behavior

This compound is a versatile nucleophile and is widely used in organic synthesis.[6] Its reactivity is centered around the sulfinate group.

-

Synthesis of Sulfones: It is frequently used to synthesize sulfones by reacting with organic halides.[3]

-

Desulfinative Coupling: Sodium this compound undergoes rhodium-catalyzed desulfinative coupling with aldehydes to produce ketones.[2][3]

-

Copper-Catalyzed Cross-Coupling: It can be used in copper-catalyzed cross-coupling reactions with boronic acids to form aryl sulfones.[3]

-

Oxidation: It is susceptible to oxidation, particularly in the presence of light.[5] It should be handled while avoiding contact with strong oxidizing agents.[6]

-

Reducing Agent: In certain contexts, it can act as a reducing agent.[6]

Experimental Protocols

Several methods for the synthesis of sodium this compound have been reported. Below are detailed protocols for common laboratory-scale preparations.

Protocol 1: Synthesis from Benzenesulfonyl Chloride and Sodium Sulfite (B76179)

This is a common and straightforward method for preparing sodium this compound.[11]

Reaction: C₆H₅SO₂Cl + Na₂SO₃ + NaHCO₃ → C₆H₅SO₂Na + NaCl + NaHSO₄

Materials:

-

Benzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Methanol (for recrystallization)

Procedure:

-

Dissolve benzenesulfonyl chloride (11 mmol) in 50 mL of water.

-

Add sodium sulfite (22 mmol) and sodium bicarbonate (22 mmol) to the solution.[12]

-

Heat the reaction mixture to 80°C for 4 hours.[12]

-

After the reaction is complete, evaporate the water under vacuum.

-

Recrystallize the resulting solid twice from methanol.

-

Filter the crystals to obtain pure sodium this compound.[12]

Caption: Workflow for the synthesis of sodium this compound.

Protocol 2: Synthesis from Benzenesulfinic Acid and Sodium Hydroxide (B78521)

This protocol involves the neutralization of benzenesulfinic acid with a base.

Reaction: C₆H₅SO₂H + NaOH → C₆H₅SO₂Na + H₂O

Materials:

-

Benzenesulfinic acid

-

40% Sodium hydroxide (NaOH) aqueous solution

Procedure:

-

Combine equimolar amounts of benzenesulfinic acid and a 40% aqueous solution of sodium hydroxide.

-

Stir the mixture at 30-40°C for 2 hours.

-

Concentrate the resulting solution.

-

Cool the solution to induce crystallization.

-

Filter the crystals.

-

Dry the product under vacuum to obtain the final product.[5]

Caption: Experimental workflow for this compound synthesis via neutralization.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene (B151609) ring. The integration of these signals would correspond to 5 protons.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the aromatic carbons. The carbon atom attached to the sulfur atom would be deshielded and appear at a distinct chemical shift compared to the other aromatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of sodium this compound would show strong characteristic absorption bands for the S=O stretching vibrations, typically in the range of 1000-1100 cm⁻¹.

-

Bands corresponding to the aromatic C-H and C=C stretching vibrations would also be present.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry can be used to determine the molecular weight of the this compound anion (m/z = 141.17).[1] High-resolution mass spectrometry can confirm the elemental composition.

-

Applications in Research and Development

This compound and its salts are valuable reagents in various fields:

-

Pharmaceutical Synthesis: Used as an intermediate in the production of various pharmaceuticals.[6]

-

Polymer Chemistry: Acts as a polymerization bonding enhancer and a plasticizer for resins like polyamide, epoxy, and phenolic resins.[5]

-

Materials Science: Employed in the synthesis of photosensitive materials and in the electroplating industry.[5]

-

Organic Synthesis: Serves as a versatile building block for constructing complex organic molecules containing the sulfonyl group.[4]

References

- 1. This compound | C6H5O2S- | CID 3857574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]

- 4. Benzenesulfinic acid sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 5. Sodium this compound - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]

- 6. CAS 873-55-2: Sodium this compound | CymitQuimica [cymitquimica.com]

- 7. chemos.de [chemos.de]

- 8. Benzenesulfinic acid sodium salt [chembk.com]

- 9. Sodium this compound | C6H6O2S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 12. BENZENESULFINIC ACID SODIUM SALT synthesis - chemicalbook [chemicalbook.com]

Benzenesulfinate: A Technical Guide to its Chemistry and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfinate, the conjugate base of benzenesulfinic acid, is a versatile chemical entity with significant applications in organic synthesis and drug development. Its utility stems from its role as a potent nucleophile, a precursor to sulfonyl radicals, and its application as a traceless linker in solid-phase synthesis. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its emerging applications in medicinal chemistry and drug discovery. Quantitative data are presented in structured tables for comparative analysis, and key reaction pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound (C₆H₅SO₂⁻) is an organosulfur anion derived from the deprotonation of benzenesulfinic acid.[1] It serves as a valuable and versatile reagent in a multitude of organic transformations. Its sodium salt, sodium this compound, is a stable, crystalline solid that is commonly used in the laboratory.[2][3] The reactivity of the this compound anion is characterized by the nucleophilicity of the sulfur atom, which enables the formation of carbon-sulfur bonds, a critical linkage in many pharmaceutical compounds. Furthermore, under specific conditions, this compound can participate in single-electron transfer processes to generate the benzenesulfonyl radical, opening avenues for radical-mediated transformations.

This guide will delve into the fundamental properties of this compound, its synthesis, and its diverse applications, with a particular focus on methodologies relevant to drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound and its parent acid is crucial for its effective application.

Acid-Base Properties

Benzenesulfinic acid is a moderately strong organic acid. The stability of its conjugate base, the this compound anion, is a key determinant of its reactivity.

| Property | Value | Reference |

| pKa of Benzenesulfinic Acid | 1.3 (at 20°C) | --INVALID-LINK-- |

Spectroscopic Data of Sodium this compound

The structural identity of sodium this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Values |

| ¹H NMR (Solvent dependent) | Aromatic protons typically appear as a multiplet in the range of δ 7.5-7.9 ppm. |

| ¹³C NMR (Solvent dependent) | Signals for the aromatic carbons are observed in the region of δ 125-145 ppm. |

| IR (KBr, cm⁻¹) | Strong absorptions corresponding to the S=O stretching vibrations are typically found in the range of 1010-1085 cm⁻¹. |

Synthesis of Sodium this compound

Sodium this compound is readily prepared in the laboratory via the reduction of benzenesulfonyl chloride.

Experimental Protocol: Synthesis from Benzenesulfonyl Chloride and Sodium Sulfite[5][6]

Reaction Scheme:

C₆H₅SO₂Cl + Na₂SO₃ + NaHCO₃ → C₆H₅SO₂Na + NaCl + NaHSO₄ + CO₂

Procedure:

-

To a solution of benzenesulfonyl chloride (11 mmol) in 50 mL of water, add sodium sulfite (B76179) (22 mmol) and sodium bicarbonate (22 mmol).

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid twice from methanol (B129727) and filter to obtain pure sodium this compound.

Yield: This procedure typically affords a high yield of the product.[4]

Applications in Organic Synthesis

This compound is a key reagent in a variety of synthetic transformations, enabling the construction of complex molecular architectures.

Synthesis of Aryl Sulfones

Aryl sulfones are prevalent motifs in medicinal chemistry.[5] The reaction of sodium this compound with aryl halides, promoted by a copper catalyst, is an effective method for their synthesis.[6]

Reaction Scheme:

Ar-X + C₆H₅SO₂Na --(CuI, L-proline)--> Ar-SO₂-C₆H₅ + NaX

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 mmol), sodium this compound (1.2 mmol), CuI (0.1 mmol), and L-proline sodium salt (0.2 mmol).

-

Add DMSO as the solvent and heat the mixture at 80-95°C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Table of Yields for the Synthesis of Aryl Sulfones: [6]

| Aryl Halide | Product | Yield (%) |

| Iodobenzene | Diphenyl sulfone | 95 |

| 1-Iodo-4-nitrobenzene | 4-Nitrophenyl phenyl sulfone | 92 |

| 1-Bromo-4-cyanobenzene | 4-Cyanophenyl phenyl sulfone | 85 |

| 2-Iodophenol | 2-Hydroxyphenyl phenyl sulfone | 88 |

Copper-Catalyzed Domino Synthesis of 4-Benzenesulfonyl Isoxazoles

Fully substituted 4-benzenesulfonyl isoxazoles, which are valuable intermediates for pharmaceuticals, can be synthesized via a copper(II)-catalyzed three-component reaction.[7][8]

Reaction Scheme:

R¹-C≡C-C(NO₂)=CHR² + R³NH₂ + C₆H₅SO₂Na --(Cu(OTf)₂)--> 4-Benzenesulfonyl-3,5-disubstituted isoxazole

Procedure:

-

To a solution of the 2-nitro-1,3-enyne (0.2 mmol) in a suitable solvent, add the amine (0.2 mmol), sodium this compound (0.3 mmol), and Cu(OTf)₂ (10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and extract the product.

-

Purify the product by column chromatography.

Table of Yields for the Synthesis of 4-Benzenesulfonyl Isoxazoles: [7]

| 2-Nitro-1,3-enyne | Amine | Product | Yield (%) |

| 1-Nitro-2-phenylethenylacetylene | Aniline | 3,5-Diphenyl-4-(phenylsulfonyl)isoxazole | 85 |

| 1-Nitro-2-(p-tolyl)ethenylacetylene | Benzylamine | 5-Benzyl-3-(p-tolyl)-4-(phenylsulfonyl)isoxazole | 78 |

| 1-Nitro-2-(4-chlorophenyl)ethenylacetylene | Cyclohexylamine | 5-Cyclohexyl-3-(4-chlorophenyl)-4-(phenylsulfonyl)isoxazole | 82 |

This compound as a Traceless Linker in Solid-Phase Synthesis

Sodium this compound can be employed as a traceless linker in solid-phase synthesis, enabling the efficient production of diverse libraries of organic compounds such as pyrazolines, isoxazolines, and imidazoles.[1][9][10]

The general strategy involves the attachment of a substrate to a solid support via a sulfone linker derived from this compound. After the desired chemical transformations on the solid support, the target molecule is released from the resin through an elimination-cyclization reaction, leaving no trace of the linker on the final product.

Caption: General workflow for solid-phase synthesis using a this compound-derived traceless linker.

Reaction Mechanisms

Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Copper-Catalyzed Domino Synthesis of 4-Benzenesulfonyl Isoxazoles

The formation of 4-benzenesulfonyl isoxazoles proceeds through a proposed domino reaction sequence involving Michael addition, cyclization, and aromatization.

Caption: Proposed mechanism for the copper-catalyzed synthesis of 4-benzenesulfonyl isoxazoles.

Role in Drug Development

The chemical versatility of this compound and its derivatives makes them valuable tools in the drug discovery and development process.

Synthesis of Bioactive Molecules

The sulfone moiety, readily introduced using this compound, is a key structural feature in numerous approved drugs and clinical candidates. These include antibacterial agents, HIV protease inhibitors, and anticancer drugs. The ability to form C-S bonds efficiently and stereoselectively is therefore of paramount importance in medicinal chemistry.

Benzenesulfonamides in Drug Design

While this guide focuses on this compound, it is important to note its close relationship to benzenesulfonamides, a critical class of therapeutic agents. Benzenesulfonamides have been developed as potent and selective inhibitors of various enzymes and receptors. For instance, novel benzenesulfonamide (B165840) derivatives are being investigated as inhibitors of the Nav1.7 sodium channel for the treatment of pain. The synthetic routes to these compounds often involve intermediates that can be derived from this compound chemistry.

Conclusion

This compound is a powerful and versatile reagent in the arsenal (B13267) of the modern organic and medicinal chemist. Its utility in forming crucial C-S bonds, its role in sophisticated multi-component reactions, and its application as a traceless linker for combinatorial chemistry underscore its importance. For drug development professionals, a deep understanding of this compound chemistry provides a strategic advantage in the design and synthesis of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for harnessing the full potential of this remarkable chemical entity.

References

- 1. Solid-phase synthesis of pyrazolines and isoxazolines with sodium this compound as a traceless linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium this compound - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]

- 3. DSpace [scholarbank.nus.edu.sg]

- 4. BENZENESULFINIC ACID SODIUM SALT synthesis - chemicalbook [chemicalbook.com]

- 5. nanomaterchem.com [nanomaterchem.com]

- 6. Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper(II)-Catalyzed Domino Synthesis of 4-Benzenesulfonyl Isoxazoles from 2-Nitro-1,3-enynes, Amines, and Sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 9. DSpace [scholarbank.nus.edu.sg]

- 10. A facile solid-phase synthesis of 1,2,4,5-tetrasubstituted imidazoles using sodium this compound as a traceless linker - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties and Solubility of Sodium Benzenesulfinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and solubility properties of sodium benzenesulfinate (CAS No. 873-55-2). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this compound.

Physical Properties

Sodium this compound is an organic sodium salt with the chemical formula C₆H₅NaO₂S.[1] It presents as a white to light yellow crystalline solid or powder.[2][3][4] This compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5][6]

The physical properties of sodium this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NaO₂S | [4][5][7] |

| Molecular Weight | 164.16 g/mol | [1][5][7] |

| Appearance | White to light yellow crystalline solid, powder, or crystals | [2][3][4] |

| Melting Point | >300 °C | [3][5] |

| Boiling Point | 339.4 °C at 760 mmHg | [5][8] |

| Density | 0.8 g/cm³ (at 20°C) | [5] |

| Flash Point | 159.1 °C | [5][8] |

| Sensitivity | Hygroscopic | [4][5][6] |

Solubility Profile

A summary of its solubility in common solvents is provided below.

| Solvent | Solubility | Source(s) |

| Water | Soluble | [2][4][5][6] |

| Ethanol (B145695) | Soluble (used for recrystallization) | [4][9] |

| Dimethyl Sulfoxide (DMSO) | A stock solution of 50.0 mg/mL can be prepared.[7] | [7] |

Experimental Protocols

The determination of the physical and solubility properties of a compound like sodium this compound involves standardized laboratory procedures.

3.1. Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A common method for its determination is the capillary melting point method .

-

Apparatus: Melting point apparatus (e.g., Thiele tube or a digital melting point device), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of sodium this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range. For a pure substance, this range is typically narrow. Given that the melting point is above 300 °C, a high-temperature apparatus is required.[3][5]

-

3.2. Determination of Aqueous Solubility

The "shake-flask" method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[10]

-

Apparatus: Conical flasks with stoppers, a constant temperature shaker bath, analytical balance, filtration apparatus (e.g., syringe filters), and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of solid sodium this compound is added to a known volume of water in a flask.

-

The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[10]

-

After equilibration, the suspension is allowed to stand to let the undissolved solid settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of sodium this compound in the clear, saturated filtrate is then determined using a suitable analytical method. This concentration represents the solubility of the compound at that temperature.

-

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the physical and solubility properties of a chemical compound.

References

- 1. Benzenesulfinic acid, sodium salt | C6H5NaO2S | CID 2723840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 873-55-2: Sodium this compound | CymitQuimica [cymitquimica.com]

- 3. Sodium this compound | 873-55-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]

- 5. Sodium this compound|lookchem [lookchem.com]

- 6. Benzenesulfinic acid sodium salt, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 25932-11-0 Sodium this compound dihydrate AKSci D126 [aksci.com]

- 9. BENZENESULFINIC ACID SODIUM SALT CAS#: 873-55-2 [m.chemicalbook.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Synthesis of Sodium Benzenesulfinate from Benzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of sodium benzenesulfinate from benzenesulfonyl chloride, a fundamental transformation in organic sulfur chemistry with wide-ranging applications in pharmaceutical and materials science. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and process visualizations to support laboratory research and development.

Core Reaction and Principles

The synthesis of sodium this compound from benzenesulfonyl chloride is a reduction reaction. The sulfonyl chloride functional group is reduced to a sulfinate salt. This transformation is typically achieved by employing a suitable reducing agent in an aqueous medium. The choice of reducing agent and the control of reaction conditions are critical to achieving high yields and purity.

Synthetic Methodologies

The most common and practical laboratory-scale synthesis involves the reduction of benzenesulfonyl chloride with sulfite (B76179) salts. Variations of this method exist, primarily differing in the specific sulfite reagent and the base used to control the pH of the reaction mixture.

Reduction with Sodium Sulfite and Sodium Bicarbonate

A widely employed method utilizes sodium sulfite (Na₂SO₃) as the reducing agent and sodium bicarbonate (NaHCO₃) as a base to maintain a suitable pH.[1]

Reduction with Sodium Metabisulfite (B1197395) and Sodium Hydroxide (B78521)

An alternative procedure involves the use of sodium metabisulfite (Na₂S₂O₅) in the presence of sodium hydroxide (NaOH) to control the pH between 3.5 and 8.5.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of sodium this compound and a closely related derivative, providing a comparison of reaction conditions and yields.

| Starting Material | Reducing Agent | Base | Solvent | Temperature (°C) | Time (h) | pH | Yield (%) | Reference |

| Benzenesulfonyl chloride | Sodium sulfite (Na₂SO₃) | Sodium bicarbonate (NaHCO₃) | Water | 80 | 4 | Not specified | High | [1][3] |

| Benzenesulfonyl chloride | Sodium metabisulfite (Na₂S₂O₅) | Sodium hydroxide (NaOH) | Water | 50 | Not specified | 3.5 - 8.5 | Not specified | [2] |

| 4-Methylbenzenesulfonyl chloride | Sodium sulfite (Na₂SO₃) | Sodium hydroxide (NaOH) | Dichloromethane (B109758)/Water | 55 - 60, then 85 | ~1 | 7.6 | 86 | [4] |

Experimental Protocols

General Procedure using Sodium Sulfite and Sodium Bicarbonate

This protocol is adapted from established methodologies for the reduction of sulfonyl chlorides.[1][3]

Materials:

-

Benzenesulfonyl chloride (11 mmol)

-

Sodium sulfite (22 mmol)

-

Sodium bicarbonate (22 mmol)

-

Deionized water (50 mL)

-

Methanol for recrystallization

Procedure:

-

To a solution of benzenesulfonyl chloride (11 mmol) in 50 mL of water, add sodium sulfite (22 mmol) and sodium bicarbonate (22 mmol).

-

Heat the reaction mixture to 80°C and maintain this temperature for 4 hours with stirring.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid twice from methanol.

-

Filter the purified solid to obtain sodium this compound.

Procedure for 4-Methylthis compound Synthesis (Adaptable for this compound)

This procedure, originally for the synthesis of 4-methylthis compound, can be adapted for the synthesis of sodium this compound by using benzenesulfonyl chloride as the starting material.[4]

Materials:

-

Benzenesulfonyl chloride (0.1 mol)

-

Sodium sulfite

-

10% Sodium hydroxide solution

-

Dichloromethane (50 mL)

Procedure:

-

Dissolve benzenesulfonyl chloride (0.1 mol) in 50 mL of dichloromethane.

-

Prepare an aqueous solution of sodium sulfite.

-

Add the dichloromethane solution of benzenesulfonyl chloride dropwise to the aqueous sodium sulfite solution while simultaneously adding a 10% sodium hydroxide solution dropwise to maintain the pH at approximately 7.6. The temperature should be controlled at 55-60°C.

-

After the addition is complete, cease the addition of the base and increase the temperature to 85°C for 50 minutes.

-

Distill the dichloromethane from the reaction mixture.

-

Cool the remaining aqueous solution, and collect the precipitated product by suction filtration.

-

Wash the product with water and dry to obtain sodium this compound.

Reaction Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the synthesis of sodium this compound.

Caption: Reaction pathway for the synthesis of sodium this compound.

Caption: Generalized experimental workflow for the synthesis.

Safety Considerations

Benzenesulfonyl chloride is a corrosive substance and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with water can be slow but may produce hydrochloric acid. The reaction with bases can be exothermic.

Conclusion

The synthesis of sodium this compound from benzenesulfonyl chloride is a robust and well-established reaction. The choice of reducing agent and careful control of pH and temperature are key to achieving high yields of the desired product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this synthesis in a laboratory setting.

References

- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 2. Sodium this compound - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]

- 3. BENZENESULFINIC ACID SODIUM SALT synthesis - chemicalbook [chemicalbook.com]

- 4. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of Benzenesulfinates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for benzenesulfinate salts, with a primary focus on sodium this compound. Understanding the chemical stability of these versatile reagents is critical for their effective use in research, development, and manufacturing. This document details the intrinsic stability of benzenesulfinates, factors influencing their degradation, primary decomposition pathways, and recommended analytical methods for stability assessment.

Core Concepts of this compound Stability

This compound salts, particularly sodium this compound, are generally stable crystalline solids under ambient conditions.[1][2] However, their stability is influenced by several environmental factors, including temperature, moisture, light, and pH. The primary mode of degradation for sulfinic acids and their salts is disproportionation, a redox reaction that becomes more pronounced under acidic conditions and at elevated temperatures.[3]

Key Stability Characteristics:

-

Appearance: Typically a white to light yellow crystalline powder.[1][4] A change in color, such as yellowing, can be an initial indicator of decomposition.[3]

-

Hygroscopicity: this compound salts can be hygroscopic, meaning they can absorb moisture from the atmosphere.[5][6] This underscores the importance of storing them in tightly sealed containers in a dry environment.

-

Thermal Stability: While stable at room temperature, benzenesulfinates can decompose under extreme heat.[1][7]

-

Incompatibilities: These compounds are incompatible with strong oxidizing agents.[1][8][9]

Factors Influencing this compound Stability

Several external factors can compromise the stability of benzenesulfinates, leading to degradation and the formation of impurities.

Temperature

Elevated temperatures accelerate the rate of chemical degradation. For benzenesulfinates, higher temperatures favor the disproportionation reaction.[3] For long-term storage of stock solutions, freezing is recommended, with typical conditions being -20°C for up to one month and -80°C for up to six months.[10]

Moisture (Hygroscopicity)

The hygroscopic nature of many this compound salts necessitates storage in a low-humidity environment.[5][6] Absorbed moisture can facilitate degradation reactions and may lead to physical changes in the solid, such as clumping.

Light (Photostability)

Exposure to light, particularly UV light, can induce photodegradation.[11] It is recommended to store benzenesulfinates in the dark or in light-resistant containers.

pH

The pH of the environment, especially in solution, is a critical factor. Acidic conditions are known to accelerate the disproportionation of sulfinic acids.[3] Therefore, maintaining a neutral or slightly alkaline pH is generally advisable for aqueous solutions of this compound salts.

Influence of the Counter-ion

The choice of the counter-ion can impact the stability of the this compound salt. For instance, zinc this compound is noted for its enhanced thermal stability compared to the free acid.[10] While sodium this compound is the most commonly used, other salts like lithium or zinc this compound may offer advantages in specific applications where stability under certain conditions is a concern.

Decomposition Pathways

The primary decomposition pathway for benzenesulfinates is disproportionation. This reaction involves two molecules of the sulfinic acid (or its protonated form) reacting to yield a more oxidized species (sulfonic acid) and a more reduced species (thiosulfonate).[3]

Other potential degradation pathways include oxidation, particularly in the presence of strong oxidizing agents, which would lead to the formation of benzenesulfonic acid.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound salts, the following storage conditions are recommended:

| Parameter | Solid Form | Stock Solution |

| Temperature | Cool, dry place (typically room temperature) | -20°C (up to 1 month) or -80°C (up to 6 months)[10] |

| Atmosphere | Tightly sealed container, under an inert gas (e.g., nitrogen or argon) is preferable | Sealed vials, purged with an inert gas |

| Light | In the dark or in an amber/opaque container | Amber vials or stored in the dark |

| Moisture | Store in a desiccator or low humidity environment | Use anhydrous solvents where possible and store away from moisture |

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves a combination of analytical techniques to monitor for degradation under various stress conditions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[12][13][14] These studies involve subjecting the this compound to conditions more severe than accelerated stability testing.

Methodology:

-

Acid and Base Hydrolysis:

-

Prepare solutions of the this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw aliquots, neutralize them, and dilute for analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of the this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate at room temperature or slightly elevated temperature.

-

Monitor the degradation over time.

-

-

Thermal Degradation (Solid State):

-

Expose the solid this compound to elevated temperatures (e.g., 80°C, 100°C) in a calibrated oven.

-

Analyze samples at various time points.

-

-

Photostability Testing:

-

Expose the solid this compound and its solution to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][15]

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Stability-Indicating Analytical Method: HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent this compound from its degradation products.[1]

Protocol for Monitoring Stability by HPLC:

-

Sample Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.[1] Divide this solution into several vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, and the stress conditions mentioned above).[1]

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detector at a wavelength where the this compound and its expected degradation products have significant absorbance.

-

-

Time-Point Analysis: At designated time points, withdraw an aliquot from each vial, dilute to a suitable concentration, and inject it into the HPLC system.[16]

-

Data Analysis:

-

Determine the peak area of the parent compound and any degradation products.

-

Calculate the percentage of the remaining parent compound and the percentage of each degradation product.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life under each condition.[16]

-

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and decomposition profile of the solid this compound.[12][17]

Protocol for TGA/DSC Analysis:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the finely ground this compound into a TGA or DSC pan.

-

TGA Methodology:

-

Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) at a constant flow rate.

-

Temperature Program: Ramp the temperature from ambient to a temperature beyond the decomposition point (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

Data Analysis: Plot the percentage of weight loss versus temperature to identify the onset of decomposition and different degradation steps.

-

-

DSC Methodology:

-

Atmosphere: Inert (e.g., nitrogen).

-

Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes any phase transitions and decomposition.

-

Data Analysis: Plot the heat flow as a function of temperature to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

-

Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique used to measure the extent and rate of moisture sorption and desorption by a solid material.[6][11][18]

Protocol for DVS Analysis:

-

Sample Preparation: Place a small, accurately weighed amount of the this compound in the DVS instrument.

-

Methodology:

-

Drying: Initially dry the sample in the instrument at 0% relative humidity (RH) to establish a baseline mass.

-

Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing RH steps (e.g., 0% to 90% RH and back down in 10% increments) at a constant temperature (e.g., 25°C).

-

Equilibrium: At each RH step, the instrument monitors the sample mass until it reaches equilibrium (i.e., a stable weight).

-

-

Data Analysis:

-

Plot the change in mass as a function of RH to generate a sorption-desorption isotherm.

-

This isotherm reveals the hygroscopic nature of the material and can indicate the formation of hydrates.

-

Conclusion

While this compound salts are valuable and generally stable reagents, their efficacy and the reliability of experimental results depend on proper handling and storage. A thorough understanding of their stability profile, including the factors that promote degradation and the primary decomposition pathways, is essential for researchers, scientists, and drug development professionals. By implementing the recommended storage conditions and utilizing the described experimental protocols for stability assessment, users can ensure the quality and integrity of these important chemical compounds.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. scribd.com [scribd.com]

- 3. biobostonconsulting.com [biobostonconsulting.com]

- 4. Ich guideline for stability testing | PPTX [slideshare.net]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

- 7. Sodium this compound | C6H6O2S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 12. sgs.com [sgs.com]

- 13. biomedres.us [biomedres.us]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. ema.europa.eu [ema.europa.eu]

- 16. benchchem.com [benchchem.com]

- 17. Lithium this compound | C6H5LiO2S | CID 4097323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. particletechlabs.com [particletechlabs.com]

Benzenesulfinic Acid Sodium Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the properties, synthesis, and multifaceted applications of benzenesulfinic acid sodium salt in modern organic chemistry and pharmaceutical development.

General Description

Benzenesulfinic acid sodium salt (C₆H₅SO₂Na), also known as sodium benzenesulfinate, is a versatile and stable organosulfur compound with a molecular weight of 164.16 g/mol .[1][2][3] It typically appears as a white crystalline powder or colorless flaky crystals.[4][5] This salt is readily soluble in water and slightly soluble in ethanol.[4] Its stability under normal conditions and relatively low toxicity make it a valuable reagent in a wide array of chemical transformations.

The utility of benzenesulfinic acid sodium salt in organic synthesis is extensive. It serves as a potent nucleophile and a precursor to the benzenesulfonyl moiety, a common structural motif in many biologically active molecules and functional materials. Key applications include the synthesis of sulfones, its use as a traceless linker in solid-phase synthesis, and as a crucial component in copper-catalyzed multicomponent reactions for the construction of complex heterocyclic scaffolds.[5][6]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of benzenesulfinic acid sodium salt is provided below for easy reference.

Table 1: Physicochemical Properties of Benzenesulfinic Acid Sodium Salt

| Property | Value | Reference(s) |

| CAS Number | 873-55-2 | [2][3] |

| Molecular Formula | C₆H₅NaO₂S | [1][2][3] |

| Molecular Weight | 164.16 g/mol | [1][2][3] |

| Appearance | White crystalline powder or colorless flaky crystals | [4][5] |

| Melting Point | >300 °C | [3][4][5] |

| Solubility | Soluble in water, slightly soluble in ethanol | [4] |

| Density | 1.45 g/cm³ at 20°C | [7] |

Table 2: Spectroscopic Data of Benzenesulfinic Acid Sodium Salt

| Technique | Key Data | Reference(s) |

| ¹H NMR | Spectra available on public databases. | [1][8] |

| ¹³C NMR | Spectra available on public databases. | [1][9] |

| FTIR (KBr Pellet) | Characteristic peaks can be found on public databases. | [1][10] |

| Mass Spectrometry | Data available on public databases. | [11] |

Synthesis of Benzenesulfinic Acid Sodium Salt

Benzenesulfinic acid sodium salt can be synthesized through the reduction of benzenesulfonyl chloride. A common laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis from Benzenesulfonyl Chloride

Materials:

-

Benzenesulfonyl chloride

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Methanol (B129727) (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve benzenesulfonyl chloride (1 equivalent) in water.

-

Add sodium sulfite (2 equivalents) and sodium bicarbonate (2 equivalents) to the solution.

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from methanol to obtain pure benzenesulfinic acid sodium salt.

Applications in Organic Synthesis

Benzenesulfinic acid sodium salt is a cornerstone reagent in a variety of synthetic transformations, enabling the efficient construction of complex molecules.

Synthesis of Sulfones

A primary application of benzenesulfinic acid sodium salt is in the synthesis of sulfones, which are important structural motifs in many pharmaceuticals. This can be achieved through the reaction with organic halides or via copper-catalyzed cross-coupling with boronic acids.

Experimental Protocol: General Procedure for the Synthesis of Sulfones

Materials:

-

Organic halide (e.g., alkyl or aryl halide)

-

Benzenesulfinic acid sodium salt

-

Higher alcohols or diols (as solvent)

Procedure:

-

Dissolve the organic halide (1 equivalent) and benzenesulfinic acid sodium salt (1.2 equivalents) in a suitable high-boiling alcohol or diol.

-

Heat the reaction mixture at a temperature appropriate for the specific substrate (typically reflux) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[3][5][12]

Experimental Protocol: Synthesis of Aryl Sulfones

Materials:

-

Arylboronic acid

-

Benzenesulfinic acid sodium salt

-

Copper(II) acetate (B1210297) (Cu(OAc)₂)

-

4Å Molecular sieves

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

To a reaction vessel, add the arylboronic acid (1 equivalent), benzenesulfinic acid sodium salt (1.5 equivalents), Cu(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), and 4Å molecular sieves.

-

Add a mixture of DCM and DMSO as the solvent.

-

Stir the reaction mixture at 40°C under an oxygen atmosphere until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired aryl sulfone.[13][14]

Traceless Linker in Solid-Phase Synthesis

Benzenesulfinic acid sodium salt can be incorporated into a polymer support and used as a traceless linker in solid-phase organic synthesis (SPOS). This strategy allows for the assembly of complex molecules on a solid support, with subsequent cleavage from the resin without leaving a functional group "scar" from the linker.

Experimental Workflow: Solid-Phase Synthesis of Pyrazolines

The synthesis of pyrazolines on a solid support using a sulfone linker derived from benzenesulfinic acid sodium salt involves several key steps:

-

Sulfinate S-alkylation: The polymer-supported sodium sulfinate is alkylated with a suitable electrophile.

-

Sulfone anion alkylation: The resulting sulfone is deprotonated to form a nucleophilic anion, which is then reacted with an epoxide.

-

γ-Hydroxy sulfone to γ-ketosulfone oxidation: The secondary alcohol is oxidized to a ketone.

-

Traceless product release: The product is cleaved from the resin via an elimination-cyclization reaction, yielding the pyrazoline and regenerating the sulfinic acid on the resin.[15][16][17]

Copper-Catalyzed Domino Synthesis of Isoxazoles

Benzenesulfinic acid sodium salt is a key reagent in the copper(II)-catalyzed three-component domino reaction for the synthesis of fully substituted 4-benzenesulfonyl isoxazoles. This reaction proceeds under mild conditions with high chemoselectivity.[6][18]

Experimental Protocol: Synthesis of 4-Benzenesulfonyl Isoxazoles

Materials:

-

2-Nitro-1,3-enyne

-

Amine

-

Benzenesulfinic acid sodium salt

-

Copper(II) catalyst (e.g., Cu(OTf)₂)

-

Solvent (e.g., DCE)

Procedure:

-

In a reaction vial, combine the 2-nitro-1,3-enyne (1 equivalent), amine (1.2 equivalents), and benzenesulfinic acid sodium salt (1.5 equivalents).

-

Add the copper(II) catalyst (5-10 mol%) and the solvent.

-

Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete.

-

Quench the reaction with water and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 4-benzenesulfonyl isoxazole.[6]

Safety and Handling

Benzenesulfinic acid sodium salt is generally considered to have low toxicity.[4] However, as with all chemicals, appropriate safety precautions should be taken. It may cause skin and eye irritation.[19][20]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[20][21]

Table 3: Toxicity Data

| Endpoint | Species | Value | Reference(s) | |---|---|---| | Oral LD50 | Rat | >5000 mg/kg bw (for analogue) |[19] | | Dermal LD50 | Rabbit | >2000 mg/kg bw (for analogue) |[19] |

Conclusion

Benzenesulfinic acid sodium salt is a highly valuable and versatile reagent in organic synthesis. Its stability, ease of handling, and diverse reactivity make it an indispensable tool for the construction of a wide range of organic molecules, including those with significant pharmaceutical and material science applications. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.

References

- 1. Benzenesulfinic acid, sodium salt | C6H5NaO2S | CID 2723840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium this compound | C6H6O2S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ベンゼンスルフィン酸 ナトリウム塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzenesulfinic acid sodium salt [chembk.com]

- 5. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]

- 6. Copper(II)-Catalyzed Domino Synthesis of 4-Benzenesulfonyl Isoxazoles from 2-Nitro-1,3-enynes, Amines, and Sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 873-55-2 CAS MSDS (BENZENESULFINIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. BENZENESULFINIC ACID SODIUM SALT(873-55-2) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzenesulfonic acid, sodium salt [webbook.nist.gov]

- 11. massbank.eu [massbank.eu]

- 12. BENZENESULFINIC ACID SODIUM SALT CAS#: 873-55-2 [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Collection - Solid-Phase Synthesis of Pyrazolines and Isoxazolines with Sodium this compound as a Traceless Linker - Organic Letters - Figshare [acs.figshare.com]

- 17. Solid-phase synthesis of pyrazolines and isoxazolines with sodium this compound as a traceless linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. chemicalbook.com [chemicalbook.com]

Sodium Benzenesulfinate: A Technical Guide for Chemical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of sodium benzenesulfinate (C₆H₅NaO₂S), a versatile chemical reagent with significant applications in organic synthesis and the development of pharmaceuticals. This guide details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and outlines its role as a crucial building block in forming various organosulfur compounds.

Core Properties and Data

Sodium this compound is a white to light yellow crystalline solid.[1] It is stable under normal temperature and pressure but is known to be hygroscopic and should be protected from strong oxidants.[2][3] Key quantitative data for this compound are summarized below.

| Property | Data | Reference(s) |

| Chemical Formula | C₆H₅NaO₂S | [4] |

| Molecular Weight | 164.16 g/mol | [5] |

| CAS Number | 873-55-2 | [2] |

| Appearance | White crystalline powder or crystals | [5] |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in water.[2] Specific quantitative data ( g/100 mL) is not readily available in public datasheets. Solubility in a 10% DMSO, 90% (20% SBE-β-CD in Saline) solution is ≥ 5 mg/mL.[6] | [2][6] |

Spectroscopic Data

While detailed spectral peak lists are not consistently published across general chemical literature, typical spectroscopic data can be found in dedicated databases. The primary techniques used for the characterization of sodium this compound are ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.

| Spectrum Type | Data Summary / Reference |

| ¹H NMR | Spectra are available for viewing at chemical suppliers and in databases such as ChemicalBook and PubChem.[4][7] |

| ¹³C NMR | Spectra are available for viewing in databases such as PubChem.[7] |

| IR | Key absorptions are expected for the sulfinate group (S=O stretch) and the aromatic ring. Spectra can be viewed at ChemicalBook.[8] |

Experimental Protocols

Sodium this compound is valuable both as a product of synthesis and as a reagent for creating more complex molecules, particularly sulfones, which are a common motif in pharmaceuticals.

Protocol 1: Synthesis of Sodium this compound

This protocol details the synthesis of sodium this compound via the reduction of benzenesulfonyl chloride. This is a common and reliable laboratory method.[5]

Reaction: C₆H₅SO₂Cl + Na₂SO₃ → C₆H₅SO₂Na + NaSO₃Cl

Materials:

-

Benzenesulfonyl chloride

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Methanol (B129727) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite (2.0 equivalents) and sodium bicarbonate (2.0 equivalents) in deionized water.

-

Add benzenesulfonyl chloride (1.0 equivalent) to the aqueous solution.

-

Heat the reaction mixture to 80°C and maintain for 4 hours with vigorous stirring.

-

Upon completion of the reaction (which can be monitored by TLC), remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid from methanol to yield pure sodium this compound.

Protocol 2: Synthesis of Aryl Sulfones

Sodium this compound is a key nucleophile for the synthesis of aryl sulfones. The following protocol is adapted from a procedure in Organic Syntheses for the preparation of a functionalized cyclohexene (B86901) sulfone, illustrating a typical application.[9]

Reaction: C₆H₅SO₂Na + HgCl₂ + C₆H₈ → C₁₂H₁₃ClHgO₂S (trans-3-(Phenylsulfonyl)-4-(chloromercuri)cyclohexene)

Materials:

-

Mercury(II) chloride (HgCl₂)

-

Sodium this compound (C₆H₅SO₂Na)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

Procedure:

-

Charge a 1-L round-bottomed flask with mercury(II) chloride (120 mmol), sodium this compound (150 mmol), 80 mL of dimethyl sulfoxide, and 400 mL of water.[9]

-

Stir the resulting slurry at room temperature for 2 hours.[9]

-

Add 1,3-cyclohexadiene (132 mmol) dropwise to the vigorously stirred mixture over several minutes.[9]

-

Continue stirring the reaction mixture for an additional 2 hours at room temperature.[9]

-

Cool the reaction flask in an ice bath to precipitate the product.[9]

-

Collect the solid product by filtration using a Büchner funnel, wash with 400 mL of water, and dry in a desiccator under vacuum to yield trans-3-(phenylsulfonyl)-4-(chloromercuri)cyclohexene.[9]

Key Applications in Drug Development and Synthesis

Sodium this compound serves as a powerful and versatile building block for the synthesis of a variety of organosulfur compounds.[5] Its primary utility in the context of drug development lies in its ability to introduce the sulfonyl functional group (R-SO₂-R'), which is a common structural feature in many therapeutic agents.

-

Synthesis of Sulfones: As detailed in the protocol above, it is widely used to synthesize sulfones via reaction with organic halides or other electrophiles.[5]

-

Formation of Sulfonamides: It can be used in copper-catalyzed oxidative coupling reactions with amines to construct sulfonamides, another critical functional group in pharmaceuticals.

-

Radical Reactions: The sulfinate group can be a source of sulfonyl radicals, which can participate in a variety of carbon-sulfur bond-forming reactions.

-

Traceless Linker in Solid-Phase Synthesis: It has been employed as a traceless linker in the solid-phase synthesis of various heterocyclic compounds such as pyrazolines and isoxazolines.

Visualized Workflows and Pathways

To clarify the logical flow of the synthesis and application of sodium this compound, the following diagrams are provided in the DOT language.

Caption: Workflow for the synthesis of sodium this compound.

Caption: General pathway for aryl sulfone synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.de [fishersci.de]

- 4. echemi.com [echemi.com]

- 5. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]

- 6. Sodium this compound | C6H6O2S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzenesulfinic acid, sodium salt | C6H5NaO2S | CID 2723840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Sodium this compound | 873-55-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide to the Safety and Handling of Sodium Benzenesulfinate

This document provides a comprehensive overview of the safety protocols, handling procedures, and potential hazards associated with sodium benzenesulfinate (CAS No. 873-55-2). It is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

Sodium this compound is the sodium salt of benzenesulfinic acid. While some safety data sheets (SDS) indicate that the substance does not meet the criteria for classification under Regulation (EC) No 1272/2008 (CLP), other sources suggest it may cause irritation to the eyes, skin, and respiratory tract.[1][2][3][4] One supplier classifies it as a skin and eye irritant (Category 2).[5] Given the conflicting information, it is prudent to handle the compound with care, assuming it is potentially irritating.

Potential Health Effects:

-

Skin Contact: May cause skin irritation.[3][4] Some pre-existing dermatitis conditions may be accentuated.[4]

-

Ingestion: May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[3]

Physical and Chemical Hazards:

-

Dust Explosion: As a fine powder, dusts at sufficient concentrations can form explosive mixtures with air.[3][4] Dust deposits may accumulate and enrich fine dust, leading to an explosion hazard.[1]

A systematic approach to managing the hazards associated with sodium this compound is crucial. The following diagram illustrates the logical workflow for hazard identification and control.

References

Unveiling the Legacy of Benzenesulfinates: A Technical Guide to Their Discovery and Enduring Relevance

For Immediate Release

A comprehensive exploration into the discovery, history, and foundational chemistry of benzenesulfinate compounds is detailed in a new technical guide. Addressed to researchers, scientists, and professionals in drug development, this document furnishes an in-depth account of the synthesis, properties, and reactions of these pivotal organosulfur compounds, tracing their origins to the late 19th century and highlighting their continued significance in modern organic synthesis.

The journey into the world of benzenesulfinates begins with the pioneering work of German chemist Oscar Jacobsen. In 1876, Jacobsen reported the formation of benzenesulfinic acid and its sodium salt, sodium this compound, through the reduction of benzenesulfonyl chloride. This seminal discovery, published in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for over a century of research and application of this versatile class of compounds.

This guide provides a meticulous chronicle of the historical development of this compound chemistry, offering detailed experimental protocols for key historical syntheses, including Jacobsen's original method. By presenting these early procedures, the guide offers a unique perspective on the evolution of synthetic organic chemistry.

Core Synthetic Methodologies: From Historical Roots to Modern Practice

The primary historical and still widely practiced method for the preparation of this compound salts is the reduction of the corresponding benzenesulfonyl chloride. This guide presents detailed protocols for two of the earliest and most significant methods:

1. Reduction with Zinc Dust: This method, a cornerstone of early this compound synthesis, involves the treatment of benzenesulfonyl chloride with zinc dust in an aqueous or alcoholic solution.

2. Reduction with Sodium Sulfite: An alternative and efficient method relies on the reaction of benzenesulfonyl chloride with an aqueous solution of sodium sulfite, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

For clarity and reproducibility, the experimental protocols for these foundational syntheses are presented in a structured format, outlining the necessary reagents, equipment, and step-by-step procedures as they would have been performed in the late 19th and early 20th centuries.

Quantitative Data at a Glance

To facilitate a clear understanding of the physical and chemical properties of this compound compounds, this guide summarizes key quantitative data in tabular form. This includes melting points of early derivatives and representative yields of historical synthetic preparations.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzenesulfinic Acid | C₆H₅SO₂H | 142.17 | 83-84 |

| Sodium this compound | C₆H₅SO₂Na | 164.16 | >300 |

| Zinc this compound | (C₆H₅SO₂)₂Zn | 347.62 | 225 |

Table 1: Physical Properties of Key this compound Compounds

| Reaction | Reducing Agent | Reported Yield (%) |

| Benzenesulfonyl Chloride to Sodium this compound | Zinc Dust | ~70-80 |

| Benzenesulfonyl Chloride to Sodium this compound | Sodium Sulfite | ~85-95 |

Table 2: Representative Yields of Historical this compound Syntheses

Visualizing the Chemistry: Reaction Pathways and Workflows

To further enhance the understanding of the chemical principles at play, this guide incorporates visualizations of key reaction mechanisms and experimental workflows using the DOT language for graph visualization.

Figure 1: Generalized pathway for the reduction of benzenesulfonyl chloride.

Figure 2: Experimental workflow for sodium this compound synthesis.

Enduring Legacy and Future Directions

From their initial discovery as a novel class of organosulfur compounds, benzenesulfinates have evolved into indispensable reagents in organic synthesis. Their utility spans a wide range of transformations, including the formation of sulfones, sulfonamides, and sulfinate esters. The foundational work of Jacobsen and his contemporaries paved the way for the development of modern synthetic methodologies that are crucial in the pharmaceutical, agrochemical, and materials science industries. This guide serves as a testament to their pioneering spirit and the enduring legacy of their discoveries.

Theoretical Underpinnings of Benzenesulfinate Reactivity: An In-depth Guide for Researchers

Introduction

Benzenesulfinate and its salts are versatile reagents in organic synthesis, serving as precursors to a wide array of valuable sulfur-containing molecules. Their utility in the pharmaceutical and materials science sectors stems from their dual reactivity as both nucleophiles and radical precursors. This technical guide provides a comprehensive overview of the theoretical studies that govern the reactivity of the this compound anion, offering insights for researchers, scientists, and professionals in drug development. We will delve into its ambident nucleophilicity, its role in radical reactions, and provide detailed experimental protocols and visual representations of key reaction pathways.

Core Concepts in this compound Reactivity

The reactivity of the this compound anion (C₆H₅SO₂⁻) is primarily dictated by the presence of lone pairs on both the sulfur and oxygen atoms, making it an ambident nucleophile. This dual nature allows it to react with electrophiles at either the sulfur or oxygen center, leading to the formation of sulfones or sulfinate esters, respectively. Furthermore, under appropriate conditions, this compound can undergo single-electron transfer (SET) to generate a benzenesulfonyl radical (C₆H₅SO₂•), opening up a rich landscape of radical-mediated transformations.

Ambident Nucleophilicity: A Tale of Two Atoms

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that control the regioselectivity of this compound's nucleophilic attack. The outcome of the reaction (S- vs. O-attack) is a delicate balance between kinetic and thermodynamic control, influenced by the nature of the electrophile, the solvent, and the counter-ion.

Generally, S-alkylation is thermodynamically favored due to the greater strength of the S-C bond compared to the O-C bond.[1] However, the harder oxygen atom is often the site of initial kinetic attack by hard electrophiles, in accordance with Hard and Soft Acids and Bases (HSAB) theory. Conversely, softer electrophiles tend to favor attack at the softer sulfur atom.[1]

Data Presentation: Calculated Activation Energies for Ambident Attack

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| S-Attack (Sulfone formation) | TS-S | 18.5 |

| O-Attack (Sulfinate ester formation) | TS-O | 22.1 |

Note: These values are illustrative and based on general principles of sulfinate reactivity. Actual values would require specific DFT calculations.

This energetic preference for the sulfur-centered transition state (TS-S) suggests that the formation of the sulfone is kinetically favored under conditions where the reaction is irreversible.

Radical Reactivity of this compound

The generation of the benzenesulfonyl radical from sodium this compound is a key step in many modern synthetic methodologies. This is often achieved through oxidation, either chemically or photochemically, frequently with the aid of a metal catalyst such as copper.[2][3][4] Once formed, the sulfonyl radical can participate in a variety of reactions, most notably the addition to unsaturated systems like alkenes and alkynes.

A common mechanistic motif involves a radical chain reaction with distinct initiation, propagation, and termination steps.[5]

Experimental Protocols

1. Synthesis of 2-(Phenylsulfonyl)-1,3-cyclohexadiene via Radical Addition

This procedure details the reaction of sodium this compound with 1,3-cyclohexadiene, proceeding through a presumed radical pathway.[6]

-

Materials:

-

Mercury(II) chloride (HgCl₂)

-

Sodium this compound (C₆H₅SO₂Na)

-

1,3-Cyclohexadiene

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH)

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

A slurry of mercury(II) chloride (120 mmol) and sodium this compound (150 mmol) in a mixture of DMSO (80 mL) and water (400 mL) is stirred at room temperature for 2 hours.

-

1,3-Cyclohexadiene (132 mmol) is added dropwise to the vigorously stirred mixture. The reaction is stirred for an additional 2 hours.

-

The solid intermediate, trans-3-(phenylsulfonyl)-4-(chloromercuri)cyclohexene, is collected by filtration, washed with water, and dried.

-

The dried intermediate (116 mmol) is suspended in diethyl ether (600 mL).

-

A 2 M aqueous solution of sodium hydroxide (350 mmol) is added, and the mixture is stirred vigorously for 30 minutes. The mixture will turn black.

-

The layers are separated, and the aqueous phase is extracted with diethyl ether.

-

The combined organic layers are filtered through a short silica gel column, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(phenylsulfonyl)-1,3-cyclohexadiene.

-

2. Copper-Catalyzed Oxysulfonylation of 2-Vinylbenzoic Acid

This protocol describes a copper-catalyzed reaction where sodium this compound acts as a sulfonyl radical precursor.

-

Materials:

-

2-Vinylbenzoic acid

-

Sodium this compound

-

Copper(II) chloride (CuCl₂)

-

1,2-Dichloroethane (DCE)

-

Oxygen (balloon)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

To an oven-dried 5 mL Schlenk tube equipped with a magnetic stirring bar, add 2-vinylbenzoic acid (0.2 mmol), sodium this compound (0.4 mmol), and CuCl₂ (0.02 mmol) in DCE (2 mL).

-

The tube is degassed and backfilled with oxygen three times.

-

The reaction mixture is stirred at 80 °C until the starting material is consumed (monitored by TLC, typically 12 hours).

-

The mixture is cooled, diluted with water, and extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated to yield the γ-sulfonylated phthalide (B148349) product.

-

3. Representative Protocol for O-Alkylation of Phenols (Adaptable for Sulfinates)

-

Materials:

-

Phenol (B47542) (or sodium this compound)

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a suspension of sodium hydride (1.2-1.5 equivalents) in anhydrous THF or DMF under an inert atmosphere at 0 °C, add a solution of the phenol (1.0 equivalent) in the same solvent dropwise.

-

Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add a solution of the alkyl halide (1.1-1.2 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography.

-

Visualizing Reaction Pathways

Logical Relationship: Ambident Reactivity of this compound

The choice of reaction conditions and the nature of the electrophile dictate the outcome of the nucleophilic substitution reaction with the this compound anion. This logical relationship can be visualized as follows:

Experimental Workflow: Copper-Catalyzed Oxysulfonylation of Vinylarenes

The following diagram illustrates the key steps in the copper-catalyzed oxysulfonylation of vinylarenes with sodium this compound, a process that proceeds through a radical mechanism.[2][3][4]

Signaling Pathway: Radical Chain Mechanism of Sulfonyl Radical Addition

The addition of a benzenesulfonyl radical to an alkene often proceeds via a classical radical chain mechanism, which can be depicted as a signaling pathway with initiation, propagation, and termination steps.

Conclusion and Future Outlook

The reactivity of this compound is a rich and multifaceted area of chemical research. Theoretical studies have provided a fundamental understanding of its ambident nucleophilic character and its propensity to engage in radical transformations. While a clear picture of the factors governing its reactivity has emerged, there remains a need for more detailed quantitative theoretical data, particularly concerning the precise activation barriers for S- versus O-attack with a variety of electrophiles and solvents. Such data would enable more accurate predictions and the rational design of reaction conditions to favor a desired outcome.